molecular formula C10H16N2O2 B154964 1,8-Diisocyanatooctane CAS No. 10124-86-4

1,8-Diisocyanatooctane

Cat. No. B154964
CAS RN: 10124-86-4
M. Wt: 196.25 g/mol
InChI Key: QUPKOUOXSNGVLB-UHFFFAOYSA-N
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Description

1,8-Diisocyanatooctane, also known as Octamethylene diisocyanate, is an important cross-linker used in the fabrication of polyurethane . It plays a crucial role in the biomedical field, particularly in controlling drug release in chronic disease therapeutics .


Molecular Structure Analysis

The molecular formula of 1,8-Diisocyanatooctane is C10H16N2O2 . The InChI string representation is 1S/C10H16N2O2/c13-9-11-7-5-3-1-2-4-6-8-12-10-14/h1-8H2 . The compound has a linear structure with isocyanate groups (-N=C=O) at both ends of an octamethylene chain.


Physical And Chemical Properties Analysis

1,8-Diisocyanatooctane has a molecular weight of 196.25 g/mol . It has a boiling point of 156 °C and a density of 1.007 g/mL at 25 °C . The compound is a liquid at room temperature .

Scientific Research Applications

Particle Modification

Finally, 1,8-Diisocyanatooctane is involved in particle modification processes. It can alter the surface properties of particles to improve their dispersion in solvents or to modify their interaction with other materials. This is valuable in the production of composites and advanced materials .

Safety and Hazards

1,8-Diisocyanatooctane is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, STOT SE 3 . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause respiratory irritation .

Mechanism of Action

Target of Action

1,8-Diisocyanatooctane, also known as Octamethylene diisocyanate , is primarily used as a cross-linker in the fabrication of polyurethane . Its primary targets are the components of polyurethane that it helps to cross-link, thereby enhancing the material’s properties.

Pharmacokinetics

For example, it has a boiling point of 156°C at 15 mmHg and a density of 1.007 g/mL at 25°C .

Action Environment

The action of 1,8-Diisocyanatooctane is influenced by environmental factors such as temperature and humidity. For instance, the reaction rate between 1,8-Diisocyanatooctane and polyols can be accelerated at higher temperatures. Additionally, isocyanates can react with water to form amines and carbon dioxide, so the reaction must be carried out in a dry environment to prevent unwanted side reactions .

Disclaimer: This information is based on the current understanding and usage of 1,8-Diisocyanatooctane in industrial processes. It is always recommended to handle such compounds with appropriate safety measures due to their potential hazards .

properties

IUPAC Name

1,8-diisocyanatooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c13-9-11-7-5-3-1-2-4-6-8-12-10-14/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPKOUOXSNGVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCN=C=O)CCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369847
Record name 1,8-Diisocyanatooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Diisocyanatooctane

CAS RN

10124-86-4
Record name Octamethylene diisocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10124-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Diisocyanatooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,8-Diisocyanatooctane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1,8-diisocyanatooctane contribute to the formation of the IPN described in the research?

A: 1,8-Diisocyanatooctane acts as a crosslinking agent in the synthesis of the poly-L-lysine (PLL) and ultra-high molecular weight polyethylene (UHMWPE) IPN. [] The research describes a multi-step process:

    Q2: What analytical techniques were employed to confirm the successful incorporation of 1,8-diisocyanatooctane and formation of the IPN?

    A2: The research utilized a combination of techniques to confirm the successful synthesis of the IPN and the role of 1,8-diisocyanatooctane:

    • FTIR Spectroscopy: The presence of PLL after the crosslinking step was confirmed by the appearance of characteristic peaks in the FTIR spectra. This indicated that the 1,8-diisocyanatooctane successfully reacted with the PLL and incorporated it into the material. []
    • SEM Imaging: Scanning electron microscopy revealed a morphology dominated by PLL spheres on the material's surface. This observation suggested successful crosslinking by 1,8-diisocyanatooctane, as the PLL remained adhered to the UHMWPE and formed distinct structures rather than being washed away. []

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